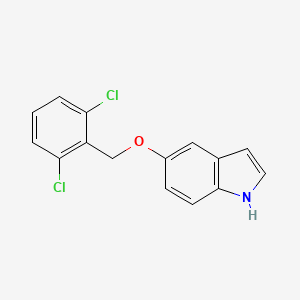

5-(2,6-Dichlorobenzyloxy)-1h-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11Cl2NO |

|---|---|

Molecular Weight |

292.2 g/mol |

IUPAC Name |

5-[(2,6-dichlorophenyl)methoxy]-1H-indole |

InChI |

InChI=1S/C15H11Cl2NO/c16-13-2-1-3-14(17)12(13)9-19-11-4-5-15-10(8-11)6-7-18-15/h1-8,18H,9H2 |

InChI Key |

QZMVPUGNERLKDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)NC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 2,6 Dichlorobenzyloxy 1h Indole and Its Derivatives

Foundational and Advanced Approaches to Indole (B1671886) Core Synthesis

A multitude of named reactions have been developed over the years to construct the indole ring system. These methods vary in their starting materials, reaction conditions, and the substitution patterns they can achieve on the final indole product.

Fischer Indole Synthesis: Adaptations and Scope

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for indole synthesis. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com

The scope of the Fischer indole synthesis is broad, allowing for the preparation of a wide variety of substituted indoles. thermofisher.comtcichemicals.com The substitution pattern of the final indole is determined by the substituents on both the phenylhydrazine and the carbonyl compound. For instance, a para-substituted phenylhydrazine will result in a 5-substituted indole. youtube.com The reaction can be carried out as a one-pot synthesis, and various Brønsted and Lewis acids can be employed as catalysts. thermofisher.comwikipedia.org

Adaptations to the classical Fischer indole synthesis have been developed to improve yields, expand the substrate scope, and allow for milder reaction conditions. One notable modification involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical method. wikipedia.org Furthermore, the use of unsymmetrical ketones can lead to two regioisomeric 2,3-disubstituted indoles, with the selectivity influenced by factors such as the acidity of the medium and steric effects. thermofisher.com

| Feature | Description | Reference |

|---|---|---|

| Reactants | Phenylhydrazine and an aldehyde or ketone | wikipedia.org |

| Catalyst | Brønsted or Lewis acids | wikipedia.org |

| Key Intermediate | Phenylhydrazone | wikipedia.org |

| Key Transformation | rsc.orgrsc.org-sigmatropic rearrangement | wikipedia.org |

| Scope | Wide variety of substituted indoles | thermofisher.com |

Reissert Indole Synthesis: Evolution and Applications

The Reissert indole synthesis offers an alternative route to indoles, starting from o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org The initial step is a condensation reaction to form ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.orgchemeurope.com This intermediate can be subsequently decarboxylated to afford the parent indole. wikipedia.org

Historically, the reduction step was carried out using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia. chemeurope.comresearchgate.net The base-catalyzed condensation typically employs potassium ethoxide, which has been shown to give better results than sodium ethoxide. wikipedia.org The Reissert synthesis is particularly useful for preparing indole-2-carboxylic acids.

Modifications to the original Reissert method have been developed. For instance, an intramolecular version of the reaction has been reported where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org This modification introduces a ketone side chain in the final product, allowing for further functionalization.

| Step | Description | Reference |

|---|---|---|

| 1. Condensation | o-Nitrotoluene reacts with diethyl oxalate in the presence of a base (e.g., potassium ethoxide) to form ethyl o-nitrophenylpyruvate. | wikipedia.orgchemeurope.com |

| 2. Reductive Cyclization | The intermediate is treated with a reducing agent (e.g., zinc in acetic acid) to form indole-2-carboxylic acid. | wikipedia.orgchemeurope.com |

| 3. Decarboxylation (Optional) | Heating the indole-2-carboxylic acid results in the loss of carbon dioxide to yield the indole. | wikipedia.org |

Madelung Synthesis: Conventional and Solid-Phase Modifications

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.org The reaction was first reported by Walter Madelung in 1912. wikipedia.org Conventional conditions often require temperatures between 200–400 °C and the use of bases like sodium or potassium alkoxides. wikipedia.org

A significant limitation of the classical Madelung synthesis is the harsh reaction conditions, which can limit its applicability to substrates with sensitive functional groups. chempedia.info However, modern variations have been developed to address this issue. For instance, the use of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) as the base allows the reaction to proceed at much lower temperatures, ranging from -20 to 25 °C. wikipedia.org This modification is sometimes referred to as the Madelung-Houlihan variation. wikipedia.org

Furthermore, a solid-phase version of the Madelung synthesis has been developed, which facilitates the synthesis of combinatorial libraries of substituted indoles. researchgate.net This approach involves attaching the aniline (B41778) substrate to a solid support, followed by acylation and base-induced cyclization, with the final indole being cleaved from the resin. researchgate.net The Smith-modified Madelung synthesis employs organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which react with esters or carboxylic acids. wikipedia.org

| Modification | Key Feature | Reference |

|---|---|---|

| Madelung-Houlihan Variation | Use of n-BuLi or LDA as a base, allowing for lower reaction temperatures. | wikipedia.org |

| Solid-Phase Synthesis | Aniline substrate is attached to a solid support, facilitating library synthesis. | researchgate.net |

| Smith Modification | Employs organolithium reagents from 2-alkyl-N-trimethylsilyl anilines. | wikipedia.org |

| Tandem Madelung Synthesis | A one-pot process using a LiN(SiMe3)2/CsF system for the synthesis of N-methyl-2-phenylindoles from methyl benzoate (B1203000) and N-methyl-o-toluidine. | organic-chemistry.org |

Palladium- and Rhodium-Mediated Cyclization Reactions in Indole Synthesis

Transition metal-catalyzed reactions have become powerful tools for the synthesis of indoles, offering high efficiency and functional group tolerance. mdpi.com Palladium and rhodium catalysts are particularly prominent in this area.

Palladium-catalyzed indole syntheses often involve the intramolecular cyclization of substrates like 2-alkynylanilines. mdpi.comacs.org These reactions can proceed through various mechanisms, including those that form bonds between C-2 and C-3 of the indole ring. acs.org Palladium catalysts can also be used for the reductive cyclization of β-nitrostyrenes to form indoles. mdpi.com

Rhodium catalysts have also been extensively used for indole synthesis. rsc.orgacs.org Rhodium(III)-catalyzed reactions of N-alkyl anilines with internal alkynes at room temperature have been developed, utilizing an in situ generated N-nitroso group as a transient oxidizing directing group. rsc.orgrsc.org This approach allows for the synthesis of a broad range of N-alkyl indoles under mild conditions. rsc.org Another strategy involves the rhodium-catalyzed oxidative coupling of acetanilides and internal alkynes. acs.org

Intermolecular and Intramolecular Annulation Strategies for Indole Formation

Annulation strategies, involving the formation of a new ring onto an existing one, are also key to indole synthesis. Both intermolecular and intramolecular approaches have been developed.

Intramolecular annulation often involves the cyclization of a pre-functionalized aromatic substrate. For example, N,N-dimethyl-2-alkynylanilines can undergo intramolecular annulation to form 3-sulfonyl indoles. mdpi.com Similarly, NBS-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides can lead to fused- and spirocyclic indolines. rsc.org

Intermolecular annulation strategies involve the reaction of two or more separate components to build the indole ring. Palladium-catalyzed intermolecular cycloaddition of 2-haloanilines and internal alkynes is a common approach. acs.org Another example is the ruthenium-catalyzed reductive annulation of nitrosoaromatics with alkynes to produce indoles regioselectively. acs.org Furthermore, rhodium-catalyzed intermolecular C-H annulation directed by a triazene (B1217601) group offers a route to unprotected indoles. bohrium.com

Targeted Synthesis of 5-(2,6-Dichlorobenzyloxy)-1H-indole Analogues

The synthesis of specifically substituted indoles, such as this compound and its analogues, requires a strategic application of the aforementioned synthetic methodologies. A plausible synthetic route would involve the preparation of a 5-hydroxyindole (B134679) precursor, followed by etherification with 2,6-dichlorobenzyl halide.

The synthesis of the 5-hydroxyindole core can be achieved through various methods. For instance, the Fischer indole synthesis starting from a p-methoxyphenylhydrazine and a suitable carbonyl compound would yield a 5-methoxyindole (B15748). The methoxy (B1213986) group can then be cleaved to the corresponding hydroxyl group. Alternatively, a Reissert synthesis starting from 4-methoxy-2-nitrotoluene could also lead to a 5-methoxyindole derivative.

Once the 5-hydroxyindole is obtained, the 2,6-dichlorobenzyloxy group can be introduced via a Williamson ether synthesis. This would involve reacting the 5-hydroxyindole with 2,6-dichlorobenzyl chloride or bromide in the presence of a suitable base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF).

Strategic Introduction of the 2,6-Dichlorobenzyloxy Moiety

The foundational step in the synthesis of this class of compounds is the attachment of the 2,6-dichlorobenzyloxy group to the 5-position of the indole scaffold. This is typically achieved through a Williamson ether synthesis. The reaction involves the deprotonation of a 5-hydroxyindole derivative to form an alkoxide, which then acts as a nucleophile, attacking 2,6-dichlorobenzyl halide (commonly bromide or chloride).

A common starting material for this process is 5-hydroxyindole. The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The choice of base and solvent is crucial for ensuring efficient reaction and minimizing side products.

For instance, the synthesis of this compound can be accomplished by treating 5-hydroxyindole with 2,6-dichlorobenzyl bromide in the presence of a suitable base. This method provides a direct and efficient route to the core structure, upon which further modifications can be made.

Regioselective Functionalization at the Indole Nitrogen (N1) Position

Once the this compound core is assembled, the indole nitrogen (N1) becomes a prime target for further functionalization. This position's reactivity allows for the introduction of a wide array of substituents, which can significantly influence the molecule's biological properties.

Alkylation at the N1 position is a common strategy. This is typically achieved by treating the N-unsubstituted indole with an alkyl halide or another suitable electrophile in the presence of a base. The choice of base is critical for achieving regioselectivity, favoring N-alkylation over potential C-alkylation. Strong bases like sodium hydride are often employed to ensure complete deprotonation of the indole nitrogen. amazonaws.com

For example, N-alkylation can be performed using various alkyl halides, such as methyl iodide or ethyl bromide, to introduce small alkyl groups. amazonaws.com More complex side chains can also be introduced, as demonstrated in the synthesis of derivatives where a carboxypentyl group is attached to the N1 position. nih.gov This highlights the versatility of N-functionalization in creating diverse molecular architectures. The use of a dinuclear zinc-ProPhenol complex as a catalyst has been shown to efficiently catalyze the enantioselective N-alkylation of indoles with aldimines under mild conditions. nih.gov

Derivatization and Substitutions at the Indole C2 Position

The C2 position of the indole ring is another key site for synthetic modification. Functionalization at this position can be achieved through various methods, including lithiation followed by quenching with an electrophile, or through transition metal-catalyzed cross-coupling reactions.

One common approach involves the deprotonation of the C2 position using a strong base, such as n-butyllithium or sec-butyllithium, followed by the addition of an electrophile. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and carbonyl groups. For example, quenching the lithiated indole with diethyl oxalate can lead to the formation of an indole-2-carboxylate (B1230498) ester. capes.gov.br

Furthermore, oxidative coupling reactions have been developed to construct C2,C3-disubstituted indoles. nih.gov These methods often utilize a C2-substituent to promote the reaction by stabilizing radical intermediates. nih.gov Additionally, direct alkynylation at the C2 position of indoles has been achieved, expanding the repertoire of available C2-functionalized derivatives. amazonaws.com

| Substitution Position | Reagents/Conditions | Type of Functionalization |

| N1 | Alkyl halide, Base (e.g., NaH) | Alkylation |

| C2 | Strong base (e.g., n-BuLi), Electrophile (e.g., diethyl oxalate) | Carboxylation, Alkylation |

| C2/C3 | Oxidative coupling reagents | Disubstitution |

Synthetic Routes for Carboxylic Acid Variants of Dichlorobenzyloxy-Indoles

Carboxylic acid functionalities are often incorporated into indole derivatives to enhance their pharmacological properties. The synthesis of carboxylic acid variants of dichlorobenzyloxy-indoles can be achieved through several routes.

One common strategy involves the synthesis of an indole-2-carboxylic acid ester, followed by hydrolysis to the corresponding carboxylic acid. nih.gov For example, starting from a substituted nitrotoluene and diethyl oxalate, a condensation and reduction sequence can yield an indole-2-carboxylic acid. google.com Another approach involves the direct carboxylation of the indole ring at the C2 position.

The synthesis of 1-(5-carboxypentyl)-5-((2,6-dichlorobenzyl)oxy)-1H-indole-2-carboxylic acid exemplifies the construction of more complex derivatives. nih.gov This molecule features carboxylic acid groups at both the N1-substituent and the C2 position. The synthesis of such compounds often involves a multi-step sequence, starting with the formation of the core this compound, followed by sequential functionalization at the N1 and C2 positions, and concluding with the deprotection of ester groups to reveal the carboxylic acids.

The choice of synthetic route depends on the desired final structure and the availability of starting materials. For instance, the Fischer indole synthesis can be adapted to produce indole-5-carboxylic acids. nih.gov

| Compound Name | Molecular Formula | Position of Carboxylic Acid |

| 1-(5-Carboxypentyl)-5-((2,6-dichlorobenzyl)oxy)-1H-indole-2-carboxylic acid | C22H21Cl2NO5 | N1-substituent and C2 |

| Indole-2-carboxylic acid | C9H7NO2 | C2 |

| Indole-5-carboxylic acid | C9H7NO2 | C5 |

Biological Activity and Mechanistic Investigations of 5 2,6 Dichlorobenzyloxy 1h Indole

Enzymatic Target Identification and Characterization

The antimicrobial effects of many indole (B1671886) derivatives are rooted in their ability to selectively inhibit essential enzymes in pathogenic microorganisms. For derivatives of 5-(2,6-Dichlorobenzyloxy)-1H-indole, a key area of investigation has been the fatty acid synthase II (FAS-II) pathway in mycobacteria, a critical process for the survival and virulence of these bacteria.

Beta-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial, rate-limiting condensation step in the FAS-II pathway, making it a crucial target for antibacterial drug discovery. Structural studies have provided significant insights into how dichlorobenzyloxy-indole derivatives interact with and inhibit this enzyme.

Crystallographic data has revealed the binding mode of a closely related inhibitor, dichlorobenzyloxy-indole-carboxylic acid, to the FabH enzyme. pdbj.orgenzymes.me.ukrcsb.org These studies show that the inhibitor binds within the active site of the enzyme, establishing specific interactions that are crucial for its inhibitory activity. The dichlorobenzyloxy moiety occupies a hydrophobic pocket, while the indole core and the carboxylic acid group form hydrogen bonds and other interactions with key amino acid residues in the active site. This detailed structural information is invaluable for the rational design of more potent and selective FabH inhibitors based on the dichlorobenzyloxy-indole scaffold.

| Inhibitor Class | Target Enzyme | Key Structural Feature | Significance |

| Dichlorobenzyloxy-indole-carboxylic acids | Beta-Ketoacyl-ACP Synthase III (FabH) | Dichlorobenzyloxy group | Provides specific interactions within the enzyme's active site, leading to potent inhibition of the fatty acid synthesis pathway. pdbj.orgwhiterose.ac.uk |

Reactive Oxygen Species (ROS) Generation and Its Biological Implications

Beyond direct enzyme inhibition, some indole derivatives exert their biological effects through the modulation of cellular redox states, including the generation of reactive oxygen species (ROS).

Certain indole derivatives have been shown to be photosensitive, meaning they can be excited by light to produce ROS, such as singlet oxygen and superoxide (B77818) anions. nih.gov This photodynamic activity is dependent on the specific substitution pattern of the indole ring. For example, indole derivatives with hydroxy groups on the six-membered aromatic ring have been found to have lower oxidation potentials and produce less hydrogen peroxide upon light exposure, suggesting they can act as antioxidants. nih.gov Conversely, other synthetic indole derivatives have been designed to promote ROS production, leading to cellular damage. One such mechanism involves the inhibition of pathways that synthesize antioxidants, like staphyloxanthin in Staphylococcus aureus, which results in an accumulation of ROS and subsequent cell death. nih.gov

The generation of ROS can have profound biological consequences, leading to antimicrobial and antitumor effects. In bacteria, an excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately resulting in cell death. nih.gov This is a mechanism exploited by some antimicrobial agents. For instance, the inhibitory effect of the natural product damnacanthal (B136030) on S. aureus is thought to be related to an increase in toxic ROS. nih.gov Similarly, in cancer cells, the induction of oxidative stress can trigger apoptosis (programmed cell death), a key mechanism for many chemotherapeutic agents. The ability of certain indole derivatives to generate ROS makes them potential candidates for both antimicrobial and anticancer therapies.

Broader Spectrum Pharmacological Relevance of Related Indole Compounds

The pharmacological potential of indole derivatives extends far beyond their antimycobacterial and ROS-modulating activities. The indole scaffold is a privileged structure in medicinal chemistry, found in a multitude of approved drugs and clinical candidates. nrfhh.comrsc.orgnih.gov

Indole-based compounds have demonstrated a remarkable range of biological activities, as summarized in the table below.

| Pharmacological Activity | Examples of Indole Derivatives/Drugs | Therapeutic Area |

| Anticancer | Vincristine, Vinblastine | Oncology |

| Antihypertensive | Reserpine | Cardiovascular |

| Antidepressant | Amedalin, Sertindole | Neurology/Psychiatry |

| Antimigraine | Sumatriptan, Rizatriptan | Neurology |

| Anti-inflammatory | Indomethacin | Rheumatology |

| Antiviral | Delavirdine | Infectious Diseases |

| Antifungal | Indolmycin | Infectious Diseases |

| Antioxidant | Melatonin | Various |

This diverse activity profile underscores the versatility of the indole nucleus in interacting with a wide range of biological targets. nrfhh.comresearchgate.netbenthamscience.com From targeting cell division proteins like FtsZ in bacteria nih.gov to acting as enzyme inhibitors in various human pathways, indole derivatives continue to be a rich source of new therapeutic agents. The ongoing exploration of compounds like this compound and its analogues is a testament to the enduring importance of this heterocyclic system in the quest for novel medicines.

Modulatory Effects on NorA Efflux Pump in Staphylococcus aureus

Multidrug resistance in bacteria is a critical global health issue, with efflux pumps being a primary mechanism of defense for pathogens like Staphylococcus aureus. The NorA efflux pump, a member of the major facilitator superfamily (MFS), is a well-studied pump in S. aureus that contributes to resistance against fluoroquinolones and other antimicrobial agents. nih.govnih.gov Indole derivatives have emerged as potential efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics. nih.govasm.org

The mechanism of NorA involves the expulsion of substrates, such as the fluorescent dye ethidium (B1194527) bromide (EtBr) and antibiotics like norfloxacin (B1679917), using the proton-motive force. nih.gov Inhibition of this pump leads to the accumulation of these substrates within the bacterial cell. nih.govasm.org Studies have shown that certain indole derivatives can act as potent NorA efflux pump inhibitors. nih.govresearchgate.net For instance, the indole derivative SMJ-5 demonstrated significant inhibition of the NorA efflux pump, leading to increased accumulation of EtBr and norfloxacin in a norA over-expressing strain of S. aureus. nih.govasm.orgnih.gov This inhibitory action potentiates the effect of antibiotics like ciprofloxacin. asm.orgnih.gov

The modulatory effect of these indole compounds is not only through direct inhibition of the pump but also at the transcriptional level. nih.govasm.org Some derivatives have been shown to downregulate the expression of the norA gene. nih.govasm.org The ability of these compounds to inhibit the NorA efflux pump and reduce biofilm formation highlights their potential as adjuvants in antibiotic therapy against resistant S. aureus strains. nih.govfrontiersin.org

**Table 1: Effect of Indole Derivatives on NorA Efflux Pump Activity in *S. aureus***

| Compound | Target | Effect | Reference |

|---|---|---|---|

| Indole Derivatives (general) | NorA Efflux Pump | Inhibition, potentiation of antibiotics | nih.govasm.org |

| SMJ-5 | NorA Efflux Pump | Potent inhibition, increased substrate accumulation | nih.govasm.orgnih.gov |

| SMJ-5 | norA gene | Transcriptional inhibition | nih.govasm.org |

Inhibition of Protein Kinases (e.g., c-MET) by Indole-Pyridine Hybrid Structures

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell growth, migration, and survival. nih.gov Consequently, c-Met is an attractive target for cancer therapy. nih.gov

Research has led to the development of potent and selective c-Met inhibitors based on this hybrid structure. For example, certain pyrazolo[3,4-b]pyridine derivatives have shown strong c-Met kinase inhibitory activity with IC50 values in the nanomolar range. nih.gov The structure-activity relationship (SAR) studies of these compounds are essential for optimizing their inhibitory potential and selectivity. nih.gov The development of dual inhibitors that target multiple pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are often dysregulated in conjunction with c-Met, is also an active area of research. nih.gov

Table 2: Indole-Pyridine Hybrids as c-MET Kinase Inhibitors

| Compound Type | Target Kinase | Key Structural Features | Reference |

|---|---|---|---|

| Indole-Pyridine Hybrids | c-MET | Pyridine for H-bonding and π-π stacking, Indole for binding affinity | researchgate.netmdpi.com |

| Pyrazolo[3,4-b]pyridine Derivatives | c-MET | Potent inhibition (nM range) | nih.gov |

| Dual PI3K/MAPK inhibitors | PI3K/AKT/mTOR, MAPK/ERK | Pyridine ring interaction with active site | nih.gov |

RORγ Agonism and Associated Antitumor Efficacy of Indole Derivatives

The retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a dual role in both inflammation and cancer immunity. acs.org It is a key transcription factor for the differentiation of T helper 17 (Th17) cells, which have been observed in various human and mouse tumors. acs.orgnih.gov The development of RORγ agonists presents a novel immunotherapeutic approach to cancer by enhancing antitumor immunity. acs.orgnih.gov

Interestingly, subtle structural modifications can switch an indole derivative from a RORγ antagonist (inverse agonist) to an agonist. acs.orgnih.gov Researchers have identified novel 2-(ortho-substituted benzyl)-indole derivatives that act as potent and selective RORγ agonists. acs.org These agonists enhance the effector functions of Th17 and Tc17 cells, leading to increased production of cytokines like IL-17A and improved cytotoxic activity. nih.gov

Furthermore, RORγ agonists can attenuate immunosuppressive mechanisms, making the tumor microenvironment more susceptible to immune attack. nih.gov The antitumor efficacy of these indole-based RORγ agonists has been demonstrated in syngeneic tumor models, where they have shown to inhibit tumor growth. acs.orgnih.gov This highlights the therapeutic potential of targeting RORγ with specific indole derivatives to harness the immune system against cancer.

Table 3: Antitumor Activity of RORγ Agonist Indole Derivatives

| Compound Type | Target | Mechanism of Action | Outcome | Reference |

|---|---|---|---|---|

| 2-(ortho-substituted benzyl)-indole derivatives | RORγ | Agonism, enhancement of Th17/Tc17 effector function | Antitumor efficacy | acs.org |

| Synthetic small molecule RORγ agonists | RORγ | Increased cytokine production (IL-17A), reduced immunosuppression | Inhibition of tumor growth | nih.gov |

| Indole Analogues | RORγ | Inverse agonism | Suppression of autoimmune markers | nih.gov |

Inhibitory Effects on 5-Lipoxygenase by Indole-Based Compounds

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators involved in various inflammatory diseases such as asthma and allergic rhinitis. nih.govthieme-connect.comwikipedia.org Therefore, inhibiting 5-LO is a valid therapeutic strategy for controlling inflammation. nih.gov

Indole-based compounds have been identified as effective inhibitors of 5-LO. nih.govnih.gov Some of these compounds act as direct inhibitors of the enzyme, while others, like the well-known FLAP inhibitor MK-886, indirectly suppress leukotriene synthesis by inhibiting the 5-lipoxygenase-activating protein (FLAP). thieme-connect.comunina.it FLAP is responsible for transferring the substrate, arachidonic acid, to 5-LO. thieme-connect.com

A variety of novel indole derivatives have been synthesized and shown to possess potent 5-LO inhibitory activity, with some exhibiting IC50 values in the sub-micromolar range. nih.gov For example, certain 2-amino-5-hydroxy-1H-indoles and benzo[g]indole-3-carboxylates have demonstrated significant inhibition of 5-LO in both cell-based and cell-free assays. unina.it The mechanism of action for some of these indole inhibitors involves interference with the redox cycle of the active-site iron of the 5-LO enzyme. unina.it The continued development of these compounds holds promise for new anti-inflammatory therapies. nih.govnih.gov

Table 4: Inhibition of 5-Lipoxygenase by Indole-Based Compounds

| Compound Type | Target | Mechanism | Reference |

|---|---|---|---|

| Indole Derivatives | 5-Lipoxygenase | Direct inhibition | nih.gov |

| MK-886 (Indole-based) | 5-Lipoxygenase-Activating Protein (FLAP) | Indirect inhibition of leukotriene synthesis | thieme-connect.comunina.it |

| 2-amino-5-hydroxy-1H-indoles | 5-Lipoxygenase | Redox-active inhibition | unina.it |

| Benzo[g]indole-3-carboxylates | 5-Lipoxygenase | Potent inhibition | unina.it |

Structure Activity Relationship Sar Studies of 5 2,6 Dichlorobenzyloxy 1h Indole Analogues

Positional Impact of Substituents on Indole (B1671886) Ring for Biological Potency

The indole scaffold serves as a versatile template in medicinal chemistry, and its biological profile can be finely tuned by strategic placement of substituents on the indole ring itself. The C5 and N1 positions, in particular, have been identified as critical sites for modification to influence biological potency.

The C5 position of the indole ring is a pivotal site for influencing biological activity, particularly in the context of cytotoxicity and DNA binding. Research into duocarmycin analogues, which share structural similarities with indole-based compounds, has shown that the C5 substituent is one of the most important sites for potentiating cytotoxic activity. An appropriate group at this position can extend the molecule's rigid structure, which enhances DNA binding and can accelerate the rate of DNA alkylation by fostering close contact within the DNA minor groove.

In a series of seco-cyclopropylindole (seco-CI) analogues, modifications at the C5 position led to significant variations in cytotoxic activity against several human cancer cell lines. The introduction of a benzyloxy group at the C5 position, as in 5-benzyloxy-1H-indole seco-CI, resulted in weaker activity compared to the reference drug doxorubicin (B1662922) in multiple cell lines. However, smaller sulfonyl-containing substituents demonstrated potent activity. For instance, compounds with 5-O-methylsulfonyl and 5-O-aminosulfonyl groups showed cytotoxicity comparable to or greater than doxorubicin against the tested cell lines. These findings underscore that the size, shape, and electronic properties of the C5 substituent are critical determinants of biological potency.

| Compound (Substituent at C5) | COLO 205 | SK-MEL-2 | A549 | JEG-3 |

|---|---|---|---|---|

| 5-Hydroxy (1) | 0.374 | 0.374 | 0.629 | - |

| 5-O-Methylsulfonyl (2) | - | 0.419 | - | 0.182 |

| 5-O-Aminosulfonyl (3) | - | 0.301 | - | - |

| 5-O-Benzyl (5) | - | 0.764 | 0.298 | 0.397 |

| Doxorubicin (Reference) | 0.374 | 1.472 | 0.847 | - |

The nitrogen atom at the N1 position of the indole ring plays a crucial role in modulating the biological potential of indole-based compounds. Studies on indole thiosemicarbazones as tyrosinase inhibitors have demonstrated that substitution at this position can significantly enhance inhibitory activity. researchgate.net For example, indole thiosemicarbazones lacking any substituent at the N1 position of the indole showed markedly lower potency against tyrosinase. researchgate.net In contrast, the introduction of a tosyl group at the N1 position resulted in a series of compounds with appreciably enhanced inhibition potential. researchgate.net This modification, replacing the N-H hydrogen with a larger tosyl group, highlights the importance of this position for interacting with the target enzyme, potentially by accessing additional binding pockets or inducing a more favorable conformation of the entire molecule. researchgate.net

| Compound Series | Substitution at N1 | Representative IC₅₀ (µM) |

|---|---|---|

| N-Tosyl Indole Thiosemicarbazones | Tosyl Group | 9.50 - 24.27 |

| Unsubstituted Indole Thiosemicarbazones | Hydrogen | Significantly higher (lower potency) |

The 2,6-dichlorobenzyloxy moiety is a key structural feature, and modifications to the dichlorinated phenyl ring can profoundly impact efficacy. The 2,6-disubstitution pattern is a common strategy in kinase inhibitor design. nih.gov This substitution pattern forces the phenyl ring into a specific, often perpendicular, orientation relative to the linker and the core scaffold. This fixed conformation can be crucial for fitting into a well-defined hydrophobic pocket within the target protein's active site, thereby enhancing binding affinity. The free rotation of an unsubstituted phenyl ring might otherwise prevent optimal interaction.

Conformational Analysis and Pharmacophore Model Development

Understanding the three-dimensional structure and dynamic behavior of a molecule is essential for drug design. Conformational analysis reveals the accessible shapes a molecule can adopt, while pharmacophore modeling distills these complex structures into a set of essential features required for biological activity. nih.govnih.gov

Protein kinases are dynamic entities that intrinsically sample multiple conformational states, including active and inactive structures. nih.gov The specific conformation that a drug molecule binds to and stabilizes can determine its effect. Conformational analysis, often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can detail how a kinase interconverts between these states. nih.gov

A pharmacophore model represents the crucial three-dimensional arrangement of chemical features that a molecule must possess to interact with its target receptor. These models can be developed based on the structures of known active ligands (ligand-based) or the structure of the target's binding site (structure-based). Key features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore/receptor model for GABA(A)/BzR subtypes was developed using ligands such as 6-(benzyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic acid ethyl ester, a molecule with a benzyloxy moiety analogous to the one in 5-(2,6-dichlorobenzyloxy)-1H-indole. Such models are invaluable tools for virtual screening to identify new potential inhibitors from large compound databases and for guiding the optimization of existing leads.

Rational Design Principles for Enhanced Inhibitory and Agonistic Activities

Rational drug design leverages the understanding of SAR, conformational analysis, and pharmacophore models to create new molecules with improved properties. A key principle involves designing molecules that complement the target's binding site both sterically and electronically. For kinase inhibitors, this often involves a scaffold that can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, while other parts of the molecule occupy adjacent hydrophobic pockets.

The design of novel 5-chloro-indole-2-carboxylate derivatives as inhibitors of EGFR and BRAF mutant pathways exemplifies this approach. By identifying crucial targets and understanding their binding requirements, new series of compounds can be synthesized and tested. Another rational design strategy is "scaffold hopping," where the core structure of a known inhibitor is replaced with a different, often novel, scaffold while retaining the key pharmacophoric features. nih.gov This can lead to compounds with improved properties, such as better selectivity or pharmacokinetic profiles. nih.gov The development of purine (B94841) analogues as EGFR/HER2 inhibitors based on the crystal structure of the drug lapatinib (B449) demonstrates how understanding the binding mode of an existing drug can guide the rational design of new chemical entities. These design principles are essential for transforming a promising lead compound into a potent and selective therapeutic agent.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are employed to understand the intrinsic electronic properties of a molecule, which dictate its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules such as 5-(2,6-Dichlorobenzyloxy)-1h-indole, DFT calculations are instrumental in predicting optimized geometric parameters, including bond lengths and angles. nih.gov These calculations often use specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a high level of accuracy. researchgate.netresearchgate.net

In studies of related indole (B1671886) derivatives and other complex organic molecules, DFT has been successfully used to establish the most stable three-dimensional conformation. researchgate.netnih.gov The calculations can also determine the distribution of electron density, revealing the electronegative and electropositive regions of the molecule, which is crucial for understanding its interaction with other molecules. For instance, the repulsion between negatively charged atoms can influence bond angles, leading to specific molecular geometries. researchgate.net The optimized geometry is the foundation for further computational analyses, including vibrational frequency calculations and molecular docking studies. nih.gov

Table 1: Representative Data from DFT Geometric Optimization on an Indole Derivative Analog This table illustrates typical data obtained from DFT calculations on related molecular structures. The values are representative and not specific to this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-N | 1.38 Å |

| Bond Length | N-O | 1.41 Å |

| Bond Angle | C-Sn-C | 135.5° |

Data based on findings for diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. DFT calculations are used to determine the energies of these orbitals and predict reactivity descriptors such as chemical potential, hardness, and softness. nih.gov

Table 2: Representative Frontier Orbital Data for an Indole Derivative This table shows sample data from HOMO-LUMO analysis on a related indole derivative. The values are illustrative.

| Parameter | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Data conceptualized from studies on various indole derivatives. nih.govresearchgate.netbeilstein-journals.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method involves placing the ligand into the binding site of the protein and calculating a score that estimates the binding affinity. nih.gov Studies on various indole derivatives show that they can interact with protein active sites through a combination of forces, including hydrogen bonds, hydrophobic interactions, and pi-stacking with aromatic amino acid residues. nih.govnih.gov For example, docking studies have identified key interactions between indole-based compounds and enzymes like UDP-N-acetylmuramate-alanine ligase, a target for antimicrobial agents. nih.gov The characterization of these interactions is vital for understanding the compound's mechanism of action and for the rational design of more potent analogues. nih.gov

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-protein complex over time. nih.gov MD simulations, often run for nanoseconds or even microseconds, model the movements of atoms in the complex, providing insights into its stability and the conformational changes that may occur upon ligand binding. nih.govnih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. Fluctuations in specific regions can reveal dynamic parts of the protein that are crucial for function or ligand binding. nih.gov These simulations can validate the binding poses predicted by docking and provide a more detailed understanding of how the ligand affects the protein's natural dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dichlorobenzyloxy-Indole Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of dichlorobenzyloxy-indole analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. nih.gov

The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics. nih.govnih.gov A statistical method, such as multiple linear regression or partial least squares (PLS), is then used to build a model that correlates these descriptors with the measured biological activity (e.g., IC50 values). pharmacophorejournal.commdpi.com The resulting QSAR model can highlight which molecular features are most important for activity, guiding the design of new analogues with improved potency. mdpi.com For instance, QSAR studies on other indole derivatives have shown that hydrophobic and steric factors can be critical for their inhibitory activity against certain enzymes. nih.gov

Development of Predictive Models for Biological Activity Optimization

Predictive modeling, particularly through QSAR studies, is a cornerstone of computational drug design. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, QSAR models have been instrumental in predicting activities ranging from antimicrobial to anticancer effects. nih.govorientjchem.org

While no specific QSAR models for This compound have been found in the surveyed literature, the general approach would involve synthesizing a series of analogs with modifications to the dichlorobenzyloxy or indole moieties. The biological activity of these compounds would then be experimentally determined and correlated with a variety of calculated molecular descriptors.

A typical QSAR study on a series of indole derivatives might involve the following steps:

Data Set Selection: A series of chemically similar indole derivatives with a range of biological activities would be chosen.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms would be used to build a predictive model.

Model Validation: The robustness and predictive power of the model would be rigorously tested using internal and external validation techniques.

For instance, a hypothetical QSAR model for a series of analogs of This compound might look like the following equation:

pIC50 = β0 + β1(LogP) + β2(HOMO) + β3(ASA_H) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents lipophilicity, HOMO is the energy of the highest occupied molecular orbital, and ASA_H is the solvent-accessible surface area of hydrophobic atoms. The coefficients (β) would be determined by the regression analysis.

Identification of Crucial Molecular Descriptors Governing Activity

The identification of crucial molecular descriptors provides medicinal chemists with a rational basis for designing more effective molecules. These descriptors are the specific physicochemical properties of a molecule that are found to be most influential in determining its biological activity within a QSAR model.

For the broader class of indole derivatives, several types of molecular descriptors have been identified as being important for their biological activities:

Electronic Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges can be critical. For example, in some antibacterial indole derivatives, high electronic energy and dipole moment have been correlated with increased efficacy. nih.gov

Steric and Shape Descriptors: These descriptors, which include molecular volume, surface area, and various shape indices, describe the size and three-dimensional arrangement of the molecule. The steric bulk of substituents on the indole ring can significantly impact binding to a biological target.

Hydrophobic Descriptors: Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a key factor in a drug's ability to cross cell membranes and reach its target.

Topological Descriptors: These are numerical values that describe the connectivity and branching of atoms within a molecule. They can encode information about molecular size, shape, and flexibility.

In the context of This compound , one could hypothesize the importance of several features based on its structure:

The 2,6-dichloro substitution pattern on the benzyl (B1604629) ring creates a specific steric and electronic environment. The chlorine atoms are electron-withdrawing and add significant bulk, which could influence binding affinity and selectivity for a target protein.

The benzyloxy ether linkage provides a degree of conformational flexibility, allowing the dichlorobenzyl group to adopt various orientations relative to the indole core.

The indole NH group can act as a hydrogen bond donor, a common and important interaction in protein-ligand binding.

A hypothetical data table illustrating the types of descriptors that would be analyzed in a QSAR study of analogs of This compound is presented below. Please note that the values in this table are purely illustrative due to the lack of specific experimental data for this compound and its derivatives.

| Compound | pIC50 | LogP | HOMO (eV) | LUMO (eV) | Molecular Weight ( g/mol ) |

| This compound | - | - | - | - | - |

| Analog 1 | - | - | - | - | - |

| Analog 2 | - | - | - | - | - |

| Analog 3 | - | - | - | - | - |

Without dedicated computational studies on This compound , any discussion of its specific predictive models and crucial molecular descriptors remains speculative. Future research focusing on the synthesis and biological evaluation of a series of its analogs would be necessary to generate the data required for robust computational analysis.

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and providing a molecular fingerprint of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Structural Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a detailed fingerprint of the functional groups present. For 5-(2,6-Dichlorobenzyloxy)-1H-indole, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the indole (B1671886) ring, the dichlorobenzyl group, and the ether linkage.

Key expected vibrational modes would include the N-H stretching of the indole ring, typically observed in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of both the indole and dichlorophenyl rings would appear around 3000-3100 cm⁻¹. The C-O-C stretching of the ether linkage is anticipated to produce a strong absorption band in the region of 1250-1000 cm⁻¹. Furthermore, the C-Cl stretching vibrations from the dichlorobenzyl group would be present in the lower frequency region, typically between 800 and 600 cm⁻¹. Aromatic C=C ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

A hypothetical FT-IR data table based on known values for similar functional groups is presented below.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-O-C Ether | Asymmetric Stretching | 1250 - 1200 |

| C-O-C Ether | Symmetric Stretching | 1100 - 1000 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

Raman Spectroscopy for Complementary Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the aromatic ring systems and the C-Cl bonds. The symmetric breathing vibrations of the aromatic rings would be expected to produce strong and sharp signals in the Raman spectrum. This technique offers a valuable "molecular fingerprint" that can be used for identification and to complement the structural information obtained from FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR for Hydrogen Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the indole ring, the benzylic protons, and the protons of the dichlorophenyl ring.

A hypothetical ¹H NMR data table is provided below, illustrating the expected chemical shifts and multiplicities.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Indole N-H | 8.0 - 9.0 | Broad Singlet |

| Indole H-2, H-3 | 6.5 - 7.5 | Multiplet |

| Indole H-4, H-6, H-7 | 6.8 - 7.8 | Multiplet |

| Benzyl (B1604629) -CH₂- | 5.0 - 5.5 | Singlet |

| Dichlorophenyl H-3, H-4, H-5 | 7.2 - 7.6 | Multiplet |

Carbon-13 (¹³C) NMR for Carbon Backbone Assignment

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

The carbon atoms of the indole ring would resonate in the aromatic region (approximately 100-140 ppm), with the carbon attached to the nitrogen (C-7a) and the carbon attached to the benzyloxy group (C-5) showing characteristic downfield shifts. The benzylic carbon (-O-CH₂-) would appear in the aliphatic region, typically around 60-70 ppm. The carbon atoms of the dichlorophenyl ring would also be found in the aromatic region, with the carbons bearing the chlorine atoms exhibiting significant downfield shifts due to the deshielding effect of the halogens.

A hypothetical ¹³C NMR data table is presented below.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Indole C-2, C-3 | 100 - 125 |

| Indole C-3a, C-4, C-6, C-7, C-7a | 110 - 140 |

| Indole C-5 | 150 - 160 |

| Benzyl -CH₂- | 60 - 70 |

| Dichlorophenyl C-1, C-2, C-6 | 130 - 140 |

| Dichlorophenyl C-3, C-4, C-5 | 125 - 135 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 9:6:1.

The fragmentation pattern would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable 2,6-dichlorobenzyl cation and an indol-5-oxy radical, or vice versa. Other fragmentations could include the loss of chlorine atoms and fragmentation of the indole ring itself. Analysis of these fragments would provide further confirmation of the compound's structure.

A table summarizing the key ions expected in the mass spectrum is provided below.

| Ion | Description |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster |

| [C₇H₅Cl₂]⁺ | 2,6-Dichlorobenzyl cation |

| [C₈H₆NO]⁺ | Indol-5-oxy cation |

X-ray Diffraction Studies for Solid-State and Complex Structures

X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, the electron density distribution can be mapped, revealing the exact spatial arrangement of atoms. This method is indispensable for determining bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the crystal structure of a compound. mdpi.com This technique can distinguish between different crystalline forms, or polymorphs, which may exhibit distinct physical properties. While specific crystallographic data for this compound is not publicly available, the study of analogous indole derivatives provides insight into the expected structural features. For instance, the crystal structures of various substituted indoles have been extensively investigated, revealing common packing motifs and hydrogen bonding patterns. nih.govnih.gov In many indole derivatives, the molecules are organized into specific arrangements stabilized by intermolecular forces such as hydrogen bonds and π-π stacking interactions. nih.govnih.gov For example, 5-nitroindole (B16589) crystallizes in a monoclinic system (space group P21/c) where molecules are stabilized by N–H···O hydrogen bonds. nih.gov Similarly, other substituted indoles exhibit a range of crystal systems, from orthorhombic to monoclinic, depending on the nature and position of the substituents. nih.gov The determination of the crystal structure of this compound would involve growing a single crystal of suitable quality, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting data would allow for the determination of its unit cell parameters, space group, and the precise coordinates of each atom in the molecule.

Table 1: Crystallographic Data for Representative Indole Analogs

| Compound Name | Crystal System | Space Group | Reference |

| 5-Nitroindole | Monoclinic | P2₁/c | nih.gov |

| 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride | Monoclinic | P2(1)/c | |

| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | Orthorhombic | Pbca | nih.gov |

| 1,2,3,4-tetrahydro-2-phenoxycarbonyl-7-phenylsulphonylazocino[4,3-b]indol-6(5H)-one | Monoclinic | P2₁/n | rsc.org |

This table presents data for analogous compounds to illustrate typical crystallographic parameters for indole derivatives, as specific data for this compound is not available.

Protein-ligand co-crystallography is a crucial technique in drug discovery and structural biology, providing atomic-level details of how a small molecule binds to its protein target. This information is vital for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

A closely related analog of the target compound, 1-(5-Carboxypentyl)-5-((2,6-dichlorobenzyl)oxy)-1H-indole-2-carboxylic acid , has been co-crystallized with Escherichia coli beta-ketoacyl-acyl carrier protein synthase III (FabH). The resulting structure, available in the Protein Data Bank (PDB) under the accession code 1MZS , offers significant insights into the binding mode of this class of inhibitors. ebi.ac.ukpdbj.orgrcsb.orgwwpdb.org

The X-ray diffraction data for this co-crystal structure were collected at a synchrotron source and the structure was resolved to 2.10 Å. ebi.ac.ukpdbj.org This high resolution allows for a detailed analysis of the interactions between the inhibitor and the amino acid residues of the enzyme's active site. The inhibitor binds in a specific conformation within the active site, driven by a network of hydrogen bonds and hydrophobic interactions. The dichlorobenzyl moiety, a key feature of the target compound, occupies a distinct hydrophobic pocket within the enzyme.

Table 2: Crystallographic Data for Protein-Ligand Complex (PDB ID: 1MZS)

| Parameter | Value | Reference |

| PDB ID | 1MZS | ebi.ac.ukpdbj.orgrcsb.orgwwpdb.org |

| Experimental Method | X-ray Diffraction | ebi.ac.ukrcsb.org |

| Resolution | 2.10 Å | ebi.ac.ukrcsb.org |

| R-Value Work | 0.175 | ebi.ac.ukrcsb.org |

| R-Value Free | 0.230 | ebi.ac.ukrcsb.org |

| Space Group | P 4₁ 2₁ 2 | pdbj.org |

| Unit Cell Lengths (a, b, c) | 72.34 Å, 72.34 Å, 100.73 Å | pdbj.org |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° | pdbj.org |

| Bound Ligand | 1-(5-Carboxypentyl)-5-((2,6-dichlorobenzyl)oxy)-1H-indole-2-carboxylic acid | ebi.ac.uk |

| Protein Target | Beta-ketoacyl-[acyl-carrier-protein] synthase III | ebi.ac.uk |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of an indole derivative is dominated by electronic transitions within the bicyclic aromatic system. The parent indole molecule exhibits characteristic absorption bands in the ultraviolet region. nist.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.

For this compound, the indole chromophore is the primary absorbing species. The benzyloxy group at the 5-position is expected to act as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The ether linkage and the dichlorophenyl group can influence the electronic distribution within the indole ring system, potentially causing a shift in the absorption maxima (λmax) compared to unsubstituted indole.

Patent Landscape and Academic Research Trajectories

Analysis of University-Owned and University-Invented Patents Related to Indole (B1671886) Derivatives

Universities are significant contributors to the innovation pipeline for indole-based compounds. Analysis of patent filings reveals a focus on novel derivatives with diverse therapeutic and diagnostic applications. These patents often lay the groundwork for future commercial development and licensing opportunities.

One notable example is the Indian patent granted to professors at the University of Hyderabad for "Thiazolyl-indole derivatives as fluorescence probes". This invention, developed by a team of PhD students and scientists, involves the synthesis of derivatives like 2-methylbarakacin, which acts as a fluorescent probe that selectively stains mitochondria in both live and fixed tissues. This technology has potential applications in bioimaging to monitor inflammatory processes in real-time, such as tracking macrophages in response to nerve injury.

The patenting activity in American universities is also robust, with technical concepts frequently centered on pharmaceutical compositions, cancer cells, and therapeutic agents. scirp.org Institutions like the University of California have been active in filing patents for various drug-related inventions. scirp.org Globally, academic patenting of indole derivatives is part of a broader trend where universities seek to protect and commercialize their research findings, particularly in high-potential fields like biotechnology and pharmaceuticals. arxiv.orgrit.edu

Table 7.1: Examples of University-Owned/Invented Patents for Indole Derivatives

| Patent/Publication Number | Title/Subject | Assignee/Inventing Institution | Key Research Finding/Application |

| Indian Patent (Granted Jan 4, 2024) | Thiazolyl-indole derivatives as fluorescence probes | University of Hyderabad | Synthesis of thiazolyl-indole alkaloids (e.g., Barakacin) for use as fluorescent bioimaging probes to monitor inflammation and image macrophages. |

| CN103012241A google.com | Polysubstitution indole, synthesis method for same and synthesis application... to indomethacin | Not specified (academic context) | Describes a method for efficiently preparing multi-substituted indole compounds and its application in synthesizing the drug indomethacin. google.com |

Patent Filings Pertaining to Fatty Acid Synthase Inhibitors Incorporating Dichlorobenzyloxy-Indole Moieties

Fatty Acid Synthase (FASN) is a critical enzyme for the synthesis of fatty acids and is overexpressed in numerous cancer types, making it an attractive target for anticancer drugs. nih.gov While the indole scaffold is explored for various enzyme inhibitors, specific patent filings for FASN inhibitors that explicitly incorporate a dichlorobenzyloxy-indole moiety are not prominently documented in general patent literature.

However, the broader patent landscape for FASN inhibitors includes a variety of chemical scaffolds. For instance, a patent application from GlaxoSmithKline describes spirocyclic piperidines as FASN inhibitors for cancer treatment. nih.gov Research supported by the National Institutes of Health has led to patents for potent and selective FASN inhibitors like HS-106, which has demonstrated anti-tumor activity in breast cancer cell lines. The development of FASN inhibitors is an active area, and given the versatility of the indole nucleus, it is plausible that derivatives, including those with dichlorobenzyloxy substitutions, are being investigated within proprietary corporate research programs, even if not yet widely disclosed in public patent documents.

Intellectual Property Associated with Protein Kinase Inhibitors Featuring Indole-Benzyloxy Structures

The indole core is a privileged scaffold in the design of protein kinase inhibitors, which are crucial in oncology. nih.govresearchgate.net A significant portion of the intellectual property in this area involves indole derivatives, including those with benzyloxy modifications, designed to target a wide array of kinases. nih.govnih.gov

Patents in this domain cover inhibitors for numerous kinases, including:

Platelet-derived growth factor receptor (PDGFR) researchgate.net

Vascular endothelial growth factor receptor (VEGFR) researchgate.net

Janus kinase (JAK) researchgate.netnih.gov

B-Raf kinase google.com

Cyclin-dependent kinases (CDKs) nih.govgoogle.com

The indole-benzyloxy structure can be a key feature in achieving potent and selective inhibition. For example, modifications on the indole moiety are known to have a significant impact on the pharmacokinetic and pharmacodynamic properties of kinase inhibitors. researchgate.net The patent literature reflects extensive efforts to synthesize and claim novel indole derivatives for treating diseases driven by abnormal kinase activity, particularly cancer. google.comgoogle.com Companies and research institutions continuously file patents on new molecular designs that use the indole nucleus as a foundation for developing next-generation kinase inhibitors. nih.gov

Table 7.2: Representative Patent Classes for Indole-Based Kinase Inhibitors

| Target Kinase Family | Example Kinases | Therapeutic Area | Relevance of Indole Scaffold |

| Tyrosine Kinases researchgate.net | VEGFR, PDGFR, Bcr-Abl, JAK | Cancer, Inflammatory Disorders | Core structure for many approved and investigational drugs (e.g., Peficitinib for JAK). nih.gov |

| Serine/Threonine Kinases nih.gov | B-Raf, CDKs, Aurora Kinases | Cancer, Neurodegenerative Diseases | Versatile foundation for designing inhibitors; substitutions on the indole ring modulate activity. nih.govresearchgate.net |

| Lipid Kinases nih.gov | Phosphoinositide 3-kinase (PI3K) | Cancer | Indole derivatives are explored for their potential to inhibit this key signaling pathway. nih.gov |

Influence of Academic Patenting on the Translational Research and Development Pipeline in Indole Chemistry

Academic patenting plays a complex and pivotal role in the translational research pipeline, which seeks to convert basic scientific discoveries into tangible products like new medicines. This is particularly true in fields like indole chemistry, where foundational university research can lead to valuable therapeutic agents.

The increased involvement of universities in patenting is driven by the goal of bridging the gap between academic discovery and industrial application. rit.edu Proponents argue that patents provide the necessary protection to attract investment from pharmaceutical companies, which is crucial for the expensive and lengthy process of drug development. rstreet.org Studies have shown that a significant percentage of new drugs approved by the FDA originated from academic research. rit.edu

However, the shift towards academic patenting also raises concerns. A primary issue is the potential conflict between the need for secrecy before a patent is filed and the academic norm of open communication and rapid publication. carloalberto.org Furthermore, some studies suggest that a focus on patenting can shift the direction of university research towards more commercially viable questions, potentially at the expense of fundamental science. mit.edu

The impact of patenting on the quantity and quality of academic publications is a subject of ongoing debate, with some studies finding a complementary relationship, where patenting is associated with more and better papers, while others suggest a potential substitution effect, particularly in basic sciences like chemistry. carloalberto.orgresearchgate.net Research on academic and industry perceptions in Japan reveals that academic medical researchers may have less interest in commercialization compared to their industry counterparts, highlighting a cultural gap that can affect the efficiency of academic drug discovery. nih.govnih.gov Ultimately, while academic patenting is a key mechanism for translating indole chemistry research, its effective implementation requires balancing commercial incentives with the core academic mission of knowledge creation and dissemination. rstreet.orgcarloalberto.org

Future Research Directions and Unexplored Avenues

Advancement of Novel and Sustainable Synthetic Routes for the Dichlorobenzyloxy-Indole Scaffold

The synthesis of indole (B1671886) derivatives is a well-established field, with classic methods like the Fischer, Bischler, and Leimgruber-Batcho syntheses being cornerstones. chim.itorgsyn.org For 5-benzyloxyindoles, a common route involves the reaction of 5-hydroxyindole (B134679) with a benzyl (B1604629) halide. ontosight.airsc.org However, future research should focus on developing more sustainable and efficient synthetic strategies for 5-(2,6-Dichlorobenzyloxy)-1H-indole. This includes the exploration of one-pot reactions, the use of greener solvents, and the development of catalytic systems that minimize waste and improve atom economy. For instance, advancements in C-H activation and cross-coupling reactions could provide more direct and modular routes to this class of compounds, avoiding the need for pre-functionalized starting materials.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Description | Potential Advantages |

| Modified Williamson Ether Synthesis | Reaction of 5-hydroxyindole with 2,6-dichlorobenzyl chloride. | Straightforward, utilizes readily available starting materials. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a 5-haloindole with 2,6-dichlorobenzyl alcohol. | High efficiency and functional group tolerance. |

| One-Pot Synthesis | Combining multiple synthetic steps into a single reaction vessel. | Reduced reaction time, simplified purification, and less waste. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved safety, scalability, and process control. |

Comprehensive Biological Activity Profiling Beyond Currently Identified Targets

Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govmdpi.com While the specific biological targets of this compound are yet to be identified, its structural motifs suggest several promising avenues for investigation. The dichlorophenyl group, for instance, is a feature in several approved drugs and is known to influence binding affinity and metabolic stability.

Future research should involve broad-based biological screening of this compound against a diverse panel of cell lines and microbial strains. This could uncover novel activities or highlight specific therapeutic areas where this compound may excel. For example, given the prevalence of indole derivatives as kinase inhibitors, screening against a panel of protein kinases could be a fruitful starting point. mdpi.com

Integration of Advanced Computational Methodologies for De Novo Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents. youtube.com For this compound, computational studies can play a pivotal role in several areas. Structure-activity relationship (SAR) studies, for instance, can be used to predict how modifications to the dichlorobenzyloxy-indole scaffold might affect biological activity. nih.gov

Furthermore, de novo drug design algorithms can be employed to generate novel derivatives of this compound with improved potency and selectivity for specific biological targets. Molecular docking and dynamics simulations can provide insights into the binding modes of these compounds, guiding the design of more effective drugs. researchgate.netnih.gov

Table 2: Computational Approaches for Drug Design

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | Identification of key binding interactions and potential targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Prediction of the activity of novel derivatives. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. | Understanding of the dynamic behavior of the ligand-protein complex. |

| De Novo Design | Generates novel molecular structures with desired properties. | Discovery of new lead compounds with enhanced activity. |

Exploration of Emerging Therapeutic Applications for this compound

The versatile nature of the indole scaffold suggests that this compound could have applications in a variety of emerging therapeutic areas. nih.gov For example, indole derivatives have shown promise in the treatment of neurodegenerative diseases, metabolic disorders, and rare genetic conditions. nih.gov

Future research should explore the potential of this compound in these and other areas. This could involve testing the compound in relevant cellular and animal models of disease. Given the role of the 5-HT receptor in psychedelic-like activity and the structural similarity of indoles to serotonin, investigating the neurological effects of this compound could be a particularly interesting avenue. nih.gov

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a common strategy for treating complex diseases like cancer. rsc.org This approach can lead to improved efficacy, reduced side effects, and a lower likelihood of drug resistance. Indole derivatives have been shown to act synergistically with a number of existing anticancer drugs. mdpi.comnih.gov

Future studies should investigate the potential for synergistic interactions between this compound and established therapeutic agents. This could involve in vitro and in vivo studies to assess the effects of combination treatment on disease models. Identifying synergistic combinations could open up new therapeutic options and improve patient outcomes.

Q & A

Q. What are the standard synthetic routes for preparing 5-(2,6-dichlorobenzyloxy)-1H-indole?

The most reliable method involves Williamson ether synthesis , where 2,6-dichlorobenzyl bromide reacts with a hydroxyl-substituted indole precursor (e.g., 5-hydroxy-1H-indole) under basic conditions. For example, K₂CO₃ or NaH in polar aprotic solvents like DMF facilitates nucleophilic substitution . Reaction optimization may include temperature control (60–90°C) and inert atmosphere to prevent oxidation. Post-synthesis, purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) yields the product with ~50–70% efficiency.

Key Analytical Data :

| Technique | Example Conditions/Results | Reference |

|---|---|---|

| TLC | Rf = 0.30 (ethyl acetate/hexane) | |

| H NMR | Aromatic protons at δ 7.2–7.8 ppm |

Q. How is the compound characterized spectroscopically to confirm its structure?

- H/C NMR : Aromatic protons (δ 6.8–8.2 ppm) and benzyloxy methylene protons (δ ~5.2 ppm) confirm substitution patterns. DEPT-135 distinguishes CH₂ and CH₃ groups .

- HRMS : Exact mass analysis (e.g., m/z 335.0152 [M+H]⁺) validates molecular formula .

- X-ray crystallography : SHELX software refines single-crystal data to resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Williamson ether synthesis?

- Catalyst screening : CuI or phase-transfer catalysts (e.g., PEG-400) enhance reactivity in heterogeneous systems .

- Solvent selection : DMF or DMSO improves solubility of aromatic intermediates, while toluene reduces side reactions .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of sensitive intermediates.

Example Optimization Table :

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| DMF, 80°C, 12h | 65 | >98% | |

| PEG-400/DMF, 60°C | 72 | 95% |

Q. What computational methods predict the reactivity of this compound in biological systems?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the indole nitrogen (N1) shows high electron density, favoring interactions with enzyme active sites.

- Molecular docking : Simulates binding affinities with targets like cytochrome P450 or kinases. Cl substituents enhance hydrophobic interactions in binding pockets .

Q. How can contradictions in biological activity data be resolved?

- Dose-response studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay noise.

- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed benzyloxy groups) that may skew results .

- Structural analogs : Compare activity of derivatives (e.g., 5-methoxy or 5-fluoro variants) to isolate functional group contributions .

Data Contradiction Analysis

Q. Why do solubility profiles vary across studies for this compound?

Discrepancies arise from:

- Crystallinity : Amorphous forms (via rapid precipitation) exhibit higher solubility than crystalline phases .